CWP232228

Oral Bioavailability Pharmacokinetics Prodrug Design

MRTX1133, the parent KRAS G12D inhibitor, exhibits only 2.92% oral bioavailability in rats, necessitating IP injection and limiting chronic in vivo studies. CWP232228 (Prodrug 9) is a phosphate prodrug rationally designed to overcome this critical barrier. Out of 38 synthesized prodrugs, only Prodrug 9 was identified as the first orally bioavailable KRAS G12D inhibitor. • Enables oral dosing in mouse xenograft models with twice-daily administration • Maintains parent drug's >1,000-fold selectivity over KRAS WT cells • Supplied as disodium salt (CAS 1144044-02-9) for enhanced aqueous solubility. Full analytical COA provided.

Molecular Formula C33H36N7O7P
Molecular Weight 673.7 g/mol
Cat. No. B10824981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCWP232228
Molecular FormulaC33H36N7O7P
Molecular Weight673.7 g/mol
Structural Identifiers
SMILESCN1C=C2C=CC=C(C2=N1)CN3CC4N(C(C3=O)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N4C(=O)NCC6=CC=CC=C6)CC=C
InChIInChI=1S/C33H36N7O7P/c1-3-16-38-22-30(41)39-28(17-23-12-14-27(15-13-23)47-48(44,45)46)32(42)37(20-26-11-7-10-25-19-36(2)35-31(25)26)21-29(39)40(38)33(43)34-18-24-8-5-4-6-9-24/h3-15,19,28-29H,1,16-18,20-22H2,2H3,(H,34,43)(H2,44,45,46)/t28-,29-/m0/s1
InChIKeyBZFGYHOKTSIEDA-VMPREFPWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRTX1133 Prodrug 9: Chemical Profile & Procurement


4-(((6S,9AS)-2-allyl-1-(benzylcarbamoyl)-8-((2-methyl-2H-indazol-7-yl)methyl)-4,7-dioxooctahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl dihydrogen phosphate, also known as Prodrug 9, is a phosphate prodrug of MRTX1133, a potent, selective, and non-covalent small molecule inhibitor of the KRAS G12D oncogenic mutant [1]. This compound was identified through the synthesis and screening of 38 prodrugs of MRTX1133, and it was selected as the first orally bioavailable inhibitor of KRAS G12D [1]. The molecular formula is C33H36N7O7P with a molecular weight of 673.7 g/mol . The compound is available as a sodium salt (CAS 1144044-02-9) for enhanced solubility .

Why MRTX1133 Prodrug 9 Is Irreplaceable


In the class of KRAS G12D inhibitors, the parent compound MRTX1133 demonstrates high potency and selectivity in vitro and in vivo, but suffers from extremely low oral bioavailability (2.92% in rats) [1], which necessitates intraperitoneal (IP) administration in preclinical models and limits its clinical and industrial utility [2]. This specific phosphate prodrug (Prodrug 9) was rationally designed to overcome this critical limitation. Out of 38 synthesized prodrugs of MRTX1133, only Prodrug 9 was identified as the first orally available KRAS G12D inhibitor, exhibiting significantly improved pharmacokinetic properties and enabling oral dosing in mouse tumor models [2]. Therefore, substituting this compound with the parent drug MRTX1133 or other in-class analogs would result in a profound loss of oral bioavailability, thereby altering experimental design, route of administration, and the translational relevance of any study [1] [2].

Differentiation Evidence for MRTX1133 Prodrug 9


Oral Bioavailability Advantage

The parent compound MRTX1133 exhibits extremely low oral bioavailability (2.92% in rats), which precludes oral dosing and requires intraperitoneal administration in preclinical models [1]. In contrast, Prodrug 9 (the target compound) was designed and identified through a screen of 38 prodrugs as the first orally available KRAS G12D inhibitor [2]. This compound demonstrated improved pharmacokinetic properties for the parent drug in mice and was efficacious in a KRAS G12D mutant xenograft mouse tumor model after oral administration [2].

Oral Bioavailability Pharmacokinetics Prodrug Design KRAS G12D

Potency and Selectivity Profile

As a prodrug, the target compound is designed to release the active parent drug MRTX1133 in vivo. Therefore, its intrinsic potency and selectivity are directly derived from the parent compound. MRTX1133 demonstrates a high-affinity interaction with GDP-loaded KRAS G12D with a Kd of ~0.2 pM and an IC50 of <2 nM, and exhibits ~700-fold selectivity for binding to KRAS G12D compared to KRAS wild-type (WT) [1]. In cell viability assays, MRTX1133 inhibited ERK1/2 phosphorylation and cell viability in KRAS G12D-mutant cell lines with a median IC50 of ~5 nM, and showed >1,000-fold selectivity compared to KRAS WT cell lines [1].

KRAS G12D Inhibitor Selectivity IC50 Cell Viability

In Vivo Tumor Regression

The active parent drug, MRTX1133, has demonstrated profound in vivo efficacy. In immunocompetent mouse models of pancreatic ductal adenocarcinoma (PDAC), MRTX1133 prompted deep tumor regressions in all models tested, including complete or near-complete remissions after 14 days of treatment [1]. This efficacy is dependent on an intact immune system, as T cell depletion accelerates tumor regrowth [1].

In Vivo Efficacy Tumor Regression Pancreatic Cancer KRAS G12D

Optimal Application Scenarios for MRTX1133 Prodrug 9


Chronic Oral Dosing in Tumor Models

This compound is the preferred choice for any in vivo study requiring chronic oral administration of a KRAS G12D inhibitor. The parent drug MRTX1133 requires IP injection due to its 2.92% oral bioavailability [1]. Prodrug 9 was specifically developed to overcome this limitation, enabling oral dosing in mouse xenograft models [2]. This is critical for long-term efficacy studies, combination therapy regimens, and any experiment where repeated IP injections are impractical or confound results.

Preclinical & Translational Research

For research programs focused on developing oral KRAS G12D inhibitors for clinical use, Prodrug 9 serves as a benchmark tool compound. Its identification as the first orally available inhibitor in its class [2] makes it an essential positive control for evaluating novel oral candidates and for studying the pharmacodynamics and efficacy of oral KRAS G12D inhibition in vivo.

High-Selectivity KRAS G12D Studies

In any investigation where the specific biological consequences of KRAS G12D inhibition must be isolated, the active parent drug MRTX1133 is the gold standard due to its high selectivity (>1,000-fold over KRAS WT cells) and potency (median IC50 ~5 nM) [1]. While the prodrug form is required for oral dosing, researchers can be confident that the active drug released in vivo maintains this exceptional selectivity profile, ensuring that observed phenotypes are on-target.

Tumor Microenvironment & Immune Effects

The parent drug MRTX1133 has been shown to induce deep tumor regressions in immunocompetent PDAC models, with efficacy dependent on CD8+ T cells and associated with marked shifts in the tumor microenvironment [1]. Prodrug 9, by enabling oral delivery of the same active inhibitor, is the optimal tool for further exploring the immune-mediated mechanisms of KRAS G12D inhibition in vivo without the confounding effects of repeated IP injections on the immune system.

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